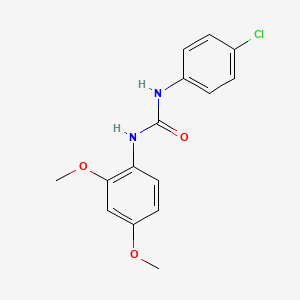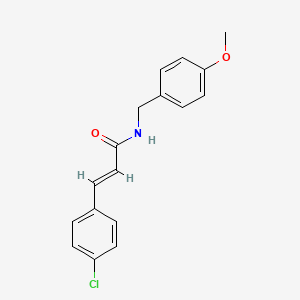
3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide, also known as CMBA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CMBA is a small molecule that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways in the body. 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide has also been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide has been shown to have various biochemical and physiological effects in the body. In cancer cells, 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide has been shown to induce cell death and inhibit cell proliferation. 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide has also been shown to decrease the production of inflammatory mediators in cells. In animal studies, 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide has been shown to improve cognitive function and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide in lab experiments is its small size, which allows it to penetrate cell membranes and interact with cellular targets. 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, one limitation of using 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide in lab experiments is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Orientations Futures
There are many future directions for research on 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide. One area of interest is in the development of 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide derivatives with improved pharmacological properties. Another area of interest is in the study of 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide in combination with other drugs or therapies for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide and its potential therapeutic applications in various disease states.
Méthodes De Synthèse
The synthesis method of 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide involves a series of chemical reactions that result in the final product. The starting materials for the synthesis include 4-chlorobenzaldehyde, 4-methoxybenzylamine, and acryloyl chloride. The reaction involves the formation of an imine intermediate, followed by a Michael addition reaction, and then a dehydration reaction to form the final product, 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide has been studied for its potential therapeutic applications in various scientific research fields. One such application is in the field of cancer research, where 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide has been shown to inhibit the growth of cancer cells. 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-21-16-9-4-14(5-10-16)12-19-17(20)11-6-13-2-7-15(18)8-3-13/h2-11H,12H2,1H3,(H,19,20)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCSYMBPYCMNAZ-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-(4-methoxybenzyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylamino)-2-methylphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5886772.png)
![methyl [5-(isobutyrylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5886781.png)


![ethyl 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5886792.png)
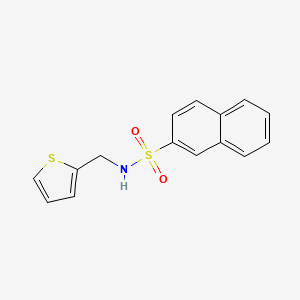
![N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B5886815.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5886817.png)
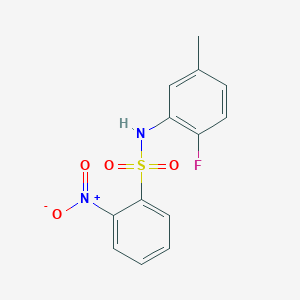
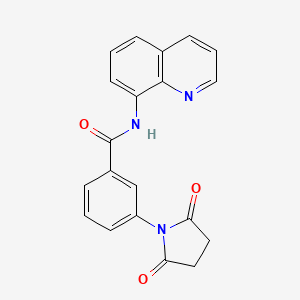
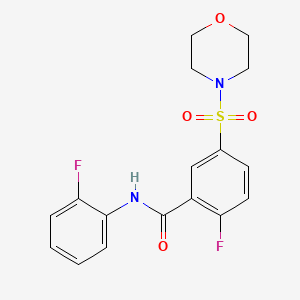
![5-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B5886834.png)
![ethyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5886847.png)
